REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:26]=[C:27]([CH3:38])[C:28]=1[N:29]1[CH:33]=[C:32]([C:34]([F:37])([F:36])[F:35])[CH:31]=[N:30]1)[O:5][CH:6]([C:10]1[CH:25]=[CH:24][C:13]([C:14]([NH:16][CH2:17][CH2:18][C:19]([O:21]CC)=[O:20])=[O:15])=[CH:12][CH:11]=1)[CH2:7][CH2:8][CH3:9].O.O1CCCC1.O.[OH-].[Li+]>CO>[CH3:1][C:2]1[CH:3]=[C:4]([CH:26]=[C:27]([CH3:38])[C:28]=1[N:29]1[CH:33]=[C:32]([C:34]([F:36])([F:35])[F:37])[CH:31]=[N:30]1)[O:5][CH:6]([C:10]1[CH:11]=[CH:12][C:13]([C:14]([NH:16][CH2:17][CH2:18][C:19]([OH:21])=[O:20])=[O:15])=[CH:24][CH:25]=1)[CH2:7][CH2:8][CH3:9] |f:3.4.5|
|
Name
|
ethyl 3-(4-(1-(3,5-dimethyl-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenoxy)butyl)benzamido)propanoate
|
Quantity
|
117 mg
|
Type
|
reactant
|
Smiles
|
CC=1C=C(OC(CCC)C2=CC=C(C(=O)NCCC(=O)OCC)C=C2)C=C(C1N1N=CC(=C1)C(F)(F)F)C
|
Name
|
|
Quantity
|
0.55 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.55 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.55 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
Lithium hydroxide monohydrate
|
Quantity
|
508 mg
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated
|
Type
|
CUSTOM
|
Details
|
A white precipitate formed
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
rinsed with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(OC(CCC)C2=CC=C(C(=O)NCCC(=O)O)C=C2)C=C(C1N1N=CC(=C1)C(F)(F)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 90 mg | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:26]=[C:27]([CH3:38])[C:28]=1[N:29]1[CH:33]=[C:32]([C:34]([F:37])([F:36])[F:35])[CH:31]=[N:30]1)[O:5][CH:6]([C:10]1[CH:25]=[CH:24][C:13]([C:14]([NH:16][CH2:17][CH2:18][C:19]([O:21]CC)=[O:20])=[O:15])=[CH:12][CH:11]=1)[CH2:7][CH2:8][CH3:9].O.O1CCCC1.O.[OH-].[Li+]>CO>[CH3:1][C:2]1[CH:3]=[C:4]([CH:26]=[C:27]([CH3:38])[C:28]=1[N:29]1[CH:33]=[C:32]([C:34]([F:36])([F:35])[F:37])[CH:31]=[N:30]1)[O:5][CH:6]([C:10]1[CH:11]=[CH:12][C:13]([C:14]([NH:16][CH2:17][CH2:18][C:19]([OH:21])=[O:20])=[O:15])=[CH:24][CH:25]=1)[CH2:7][CH2:8][CH3:9] |f:3.4.5|
|
Name
|
ethyl 3-(4-(1-(3,5-dimethyl-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenoxy)butyl)benzamido)propanoate
|
Quantity
|
117 mg
|
Type
|
reactant
|
Smiles
|
CC=1C=C(OC(CCC)C2=CC=C(C(=O)NCCC(=O)OCC)C=C2)C=C(C1N1N=CC(=C1)C(F)(F)F)C
|
Name
|
|
Quantity
|
0.55 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.55 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.55 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
Lithium hydroxide monohydrate
|
Quantity
|
508 mg
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated
|
Type
|
CUSTOM
|
Details
|
A white precipitate formed
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
rinsed with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(OC(CCC)C2=CC=C(C(=O)NCCC(=O)O)C=C2)C=C(C1N1N=CC(=C1)C(F)(F)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 90 mg | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |